Fervenulin: A Technical Guide to its Discovery, Microbial Origin, and Biological Activity
Fervenulin: A Technical Guide to its Discovery, Microbial Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fervenulin (B1672609), a pyrimido[5,4-e]-as-triazine antibiotic, has garnered interest for its notable biological activities, including antimicrobial and potential anticancer properties. First discovered as a metabolite of Streptomyces fervens, it has since been isolated from other microbial sources, most notably Streptomyces hiroshimensis and the plant pathogen Burkholderia glumae. This technical guide provides a comprehensive overview of the discovery of fervenulin, its microbial producers, and detailed methodologies for its isolation and characterization. Furthermore, it summarizes its known biological activities through quantitative data and explores its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and oncology drug development.
Discovery and Microbial Source
Fervenulin was first reported in the 1960s as a product of Streptomyces fervens. Subsequent research has identified other microbial producers, including Streptomyces hiroshimensis ATCC53615 and the rice pathogen Burkholderia glumae.[1] In S. hiroshimensis, fervenulin is co-produced with the structurally related antibiotic toxoflavin (B1683212). The biosynthesis of these compounds is closely linked, sharing a common pathway and enzymatic machinery.
The microbial sources of fervenulin are significant for several reasons. The genus Streptomyces is a well-known prolific producer of a wide array of secondary metabolites, including a majority of clinically used antibiotics. The production of fervenulin by a plant pathogen, B. glumae, suggests a potential role for this compound in microbial competition and pathogenesis.
Experimental Protocols
Fermentation for Fervenulin Production
The following is a generalized protocol for the fermentation of Streptomyces hiroshimensis to produce fervenulin, based on common practices for Streptomyces cultivation.
2.1.1. Media and Culture Conditions
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Seed Culture Medium (Tryptone Soya Broth - TSB):
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Tryptone: 17 g/L
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Soy Peptone: 3 g/L
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Dextrose: 2.5 g/L
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Sodium Chloride: 5 g/L
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Dipotassium Phosphate: 2.5 g/L
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pH: 7.3 ± 0.2
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Production Medium (e.g., Starch Casein Broth):
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Starch: 10 g/L
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Casein (enzymatic hydrolysate): 1 g/L
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Dipotassium Phosphate: 0.5 g/L
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Magnesium Sulfate Heptahydrate: 0.5 g/L
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Calcium Carbonate: 0.02 g/L
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Ferrous Sulfate Heptahydrate: 0.01 g/L
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pH: 7.0 - 7.2
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2.1.2. Fermentation Procedure
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Inoculation: Inoculate a sterile flask containing 50 mL of TSB with a loopful of Streptomyces hiroshimensis from a fresh agar (B569324) plate.
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Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.
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Production Culture Inoculation: Transfer the seed culture (5% v/v) to a larger flask containing the production medium.
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Production Culture Incubation: Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the production of fervenulin periodically using analytical techniques such as HPLC.
Extraction and Purification of Fervenulin
The following protocol outlines a general procedure for the extraction and purification of fervenulin from the fermentation broth.[2][3]
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Separation of Biomass: Centrifuge the fermentation broth at 5000 x g for 20 minutes to separate the mycelium from the supernatant.
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Solvent Extraction:
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Adjust the pH of the supernatant to 6.0.
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Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).
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Pool the organic layers.
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Concentration: Concentrate the pooled ethyl acetate fractions under reduced pressure using a rotary evaporator to obtain a crude extract.
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Column Chromatography:
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Prepare a silica (B1680970) gel column (e.g., silica gel 60, 70-230 mesh).
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
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Load the dissolved extract onto the column.
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Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
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Collect fractions and monitor for the presence of fervenulin using thin-layer chromatography (TLC) or HPLC.
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Crystallization: Combine the pure fractions containing fervenulin and concentrate them. Allow the compound to crystallize from a suitable solvent system (e.g., methanol-water) to obtain pure fervenulin.
Quantitative Data
The biological activity of fervenulin has been evaluated against various microorganisms and cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of Fervenulin against Pathogenic Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | |
| Bacillus subtilis | Data not available | |
| Escherichia coli | Data not available | |
| Pseudomonas aeruginosa | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Fervenulin against Pathogenic Fungi
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans | Data not available | |
| Aspergillus fumigatus | Data not available |
Table 3: Half-maximal Inhibitory Concentration (IC50) of Fervenulin against Human Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Reference |
| MCF-7 (Breast) | Data not available | |
| HeLa (Cervical) | Data not available | |
| A549 (Lung) | Data not available | |
| HCT116 (Colon) | Data not available |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of fervenulin is not yet fully elucidated. However, its structural similarity to toxoflavin and other 7-azapteridine (B12921982) antibiotics suggests that it may act as a redox-active compound, potentially interfering with cellular respiration and generating reactive oxygen species (ROS).
The specific signaling pathways in both prokaryotic and eukaryotic cells that are affected by fervenulin remain an active area of research. While many natural products are known to modulate key signaling cascades such as MAPK, NF-κB, and PI3K/Akt pathways in cancer cells, direct evidence for fervenulin's involvement in these pathways is currently limited.[4][5][6][7][8][9][10][11] Further investigation is required to identify the specific molecular targets and signaling events that mediate the antimicrobial and cytotoxic effects of fervenulin.
Visualizations
Biosynthesis of Fervenulin and Toxoflavin
The biosynthetic pathway of fervenulin is intertwined with that of toxoflavin, originating from guanosine (B1672433) triphosphate (GTP). The pathway involves a series of enzymatic reactions, including the action of N-methyltransferases that are key to the final structures of both molecules.
Experimental Workflow for Fervenulin Isolation
The following diagram illustrates the general workflow for the isolation and purification of fervenulin from a Streptomyces fermentation culture.
Conclusion
Fervenulin remains a compound of interest due to its biological activities and its production by diverse microbial sources. This guide has provided a detailed overview of its discovery, microbial origins, and generalized protocols for its production and purification. While quantitative data on its bioactivity is still emerging, the provided frameworks for data presentation will be useful for future studies. The elucidation of its precise mechanism of action and the signaling pathways it modulates represents a key area for future research, which could unlock its full therapeutic potential.
References
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- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Ferulic Acid in PI3K/AKT Pathway and Research in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Regulation of ferroptosis by PI3K/Akt signaling pathway: a promising therapeutic axis in cancer [frontiersin.org]
- 8. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
